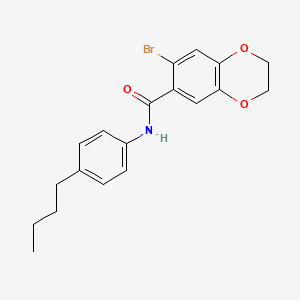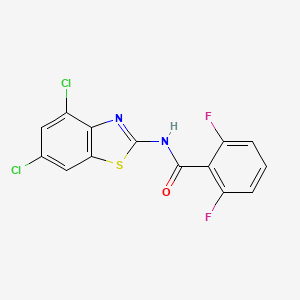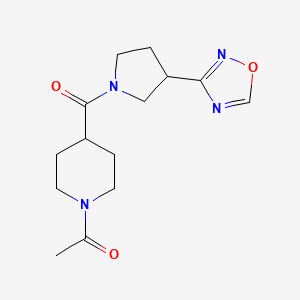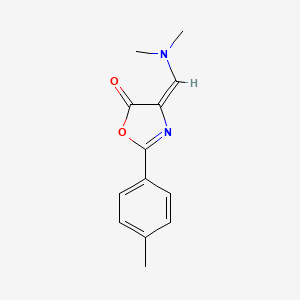
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and arousal. In
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide' involves the synthesis of the intermediate compound 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is then coupled with 4-butylaniline to form the final product.
Starting Materials
2,3-dihydro-1,4-benzodioxin-7-bromo-6-carboxylic acid, 4-butylaniline, N,N'-dicyclohexylcarbodiimide (DCC), N,N-dimethylformamide (DMF), Diisopropylethylamine (DIPEA), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Wate
Reaction
Step 1: Synthesis of 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, a. Dissolve 2,3-dihydro-1,4-benzodioxin-7-bromo-6-carboxylic acid (1.0 g, 3.8 mmol) in DMF (10 mL) and add DIPEA (1.5 mL, 8.6 mmol)., b. Add DCC (0.98 g, 4.8 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Filter the precipitated dicyclohexylurea and wash the filter cake with DMF., d. Concentrate the filtrate under reduced pressure and dissolve the residue in ethyl acetate (20 mL)., e. Wash the organic layer with 1 M HCl (10 mL) and then with water (10 mL)., f. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid as a white solid (0.8 g, 70%)., Step 2: Synthesis of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, a. Dissolve 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (0.5 g, 1.8 mmol) and 4-butylaniline (0.4 g, 2.7 mmol) in DMF (10 mL)., b. Add DIPEA (0.5 mL, 2.9 mmol) and stir the reaction mixture at room temperature for 24 hours., c. Concentrate the reaction mixture under reduced pressure and dissolve the residue in ethyl acetate (20 mL)., d. Wash the organic layer with 1 M HCl (10 mL) and then with water (10 mL)., e. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product., f. Purify the crude product by column chromatography using ethyl acetate/hexanes as the eluent to obtain 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white solid (0.3 g, 40%).
Wissenschaftliche Forschungsanwendungen
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Wirkmechanismus
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating wakefulness and arousal. By blocking the orexin-1 receptor, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces wakefulness and promotes sleep. This mechanism of action has led to its potential use in the treatment of sleep disorders such as insomnia.
Biochemische Und Physiologische Effekte
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use in the treatment of anxiety and depression. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the orexin-1 receptor, which reduces the potential for off-target effects. Additionally, 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of future directions for the study of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One potential direction is the development of more potent and selective orexin-1 receptor antagonists. Additionally, the potential use of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of sleep disorders and cognitive disorders such as Alzheimer's disease should be further explored. Finally, the potential use of 7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs for the treatment of anxiety and depression should also be investigated.
Conclusion
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising compound with potential therapeutic applications in the treatment of anxiety, depression, sleep disorders, and cognitive disorders such as Alzheimer's disease. Its selectivity for the orexin-1 receptor and good pharmacokinetic properties make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and potential applications.
Eigenschaften
IUPAC Name |
6-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO3/c1-2-3-4-13-5-7-14(8-6-13)21-19(22)15-11-17-18(12-16(15)20)24-10-9-23-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOAPRANVQLBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2Br)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-(4-butylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)

![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)
![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
![3-(4-Chlorophenyl)-6-(2-hydroxyethyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2619486.png)

![(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide](/img/structure/B2619492.png)
![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![2-cyclopropyl-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2619495.png)
![2-[(4-Ethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2619496.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)